molecular formula C18H17N3O2 B2720346 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-36-8

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2720346
CAS RN: 942010-36-8
M. Wt: 307.353
InChI Key: IZYWMRYWBSJRFY-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as ETON, is a synthetic compound that belongs to the class of naphthyridine-3-carboxamides. ETON has been extensively studied for its potential therapeutic applications in various diseases, including cancer and infectious diseases.

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids, which are structurally related to 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their potential as antibacterial agents. The synthesis of compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7 showed significant in vitro and in vivo antibacterial activity, indicating their potential for further biological study in combating bacterial infections (Egawa et al., 1984).

Ligand Synthesis for Metal Complexes

The 4-carboxy-1,8-naphthyrid-2-yl moiety, derived from compounds related to this compound, has been identified as a useful ligand component for metal complexes. This moiety promotes lower energy electronic absorption in metal complexes and provides a useful tether for anchoring the ligand to semiconductor surfaces (Zong et al., 2008).

Synthesis and Evaluation of Carboxamides

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial activity. Notably, derivatives such as the ethyl and butyl esters showed protective effects against E. coli and other gram-negative bacterial infections in mice (Santilli et al., 1975).

Enaminone Structures

The synthesis of enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran-2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine resulted in compounds with strong intramolecular hydrogen bonds and significant tautomeric forms, highlighting the structural versatility and potential applications of such molecules in organic synthesis and design of biologically active compounds (Brbot-Šaranović et al., 2001).

Synthesis of Substituted Naphthyridines

The conversion of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines showcases the potential for creating novel compounds with significant structural diversity. This process emphasizes the utility of 1,8-naphthyridine derivatives in the synthesis of complex heterocyclic compounds (Plisson & Chenault, 2001).

properties

IUPAC Name

1-ethyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-21-16-13(5-4-10-19-16)11-15(18(21)23)17(22)20-14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYWMRYWBSJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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